Coumarin, 6-nitro-3-(4-pyridyl)-

Physicochemical characterization Isomer differentiation Solid-state properties

Coumarin, 6-nitro-3-(4-pyridyl)- (CAS 3390-70-3) is a synthetic 3-substituted coumarin derivative bearing an electron-withdrawing nitro group at the 6-position and a 4-pyridyl moiety at the 3-position. The compound is formally defined as 6-nitro-3-(pyridin-4-yl)-2H-chromen-2-one.

Molecular Formula C14H8N2O4
Molecular Weight 268.22 g/mol
CAS No. 3390-70-3
Cat. No. B11851721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumarin, 6-nitro-3-(4-pyridyl)-
CAS3390-70-3
Molecular FormulaC14H8N2O4
Molecular Weight268.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)C3=CC=NC=C3
InChIInChI=1S/C14H8N2O4/c17-14-12(9-3-5-15-6-4-9)8-10-7-11(16(18)19)1-2-13(10)20-14/h1-8H
InChIKeyLJYXKUOCGUAQEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-3-(4-pyridyl)coumarin (CAS 3390-70-3) – Structural Identity, Patent Pedigree, and Procurement-Relevant Baseline


Coumarin, 6-nitro-3-(4-pyridyl)- (CAS 3390-70-3) is a synthetic 3-substituted coumarin derivative bearing an electron-withdrawing nitro group at the 6-position and a 4-pyridyl moiety at the 3-position. The compound is formally defined as 6-nitro-3-(pyridin-4-yl)-2H-chromen-2-one . It was first disclosed in US patent US3201406A as a member of a broader series of pyridylcoumarins claimed to possess central nervous system (CNS) depressant activity and utility as ultraviolet screening agents and optical brighteners [1]. The compound is commercially available from specialty chemical suppliers at purities ≥95% (often ≥98%) and is used as a building block for further derivatization, notably reduction to 6-amino-3-(4-pyridyl)coumarin [1].

Why 6-Nitro-3-(4-pyridyl)coumarin (CAS 3390-70-3) Cannot Be Replaced by Other Pyridylcoumarin Isomers in Research and Development


Although 6-nitro-3-(2-pyridyl)coumarin (CAS 3390-73-6) and 6-nitro-3-(3-pyridyl)coumarin share the same molecular formula, their distinct nitrogen positions on the pyridine ring introduce critical differences in molecular geometry, electronic distribution, and intermolecular interactions. These differences directly affect melting point, solubility, hydrogen-bonding propensity, and metal-coordination geometry, which in turn govern performance in crystallization, formulation, coordination chemistry, and biological screening [1]. The 4-pyridyl isomer uniquely places the pyridine nitrogen at the para position, allowing linear, symmetric coordination modes not available to the 2- or 3-pyridyl analogs [1]. Generic substitution therefore risks irreproducible physicochemical behavior and altered biological readouts.

Quantitative Differentiation of 6-Nitro-3-(4-pyridyl)coumarin (CAS 3390-70-3) Against Closest Analogs


Melting Point Distinction Between 4-Pyridyl and 2-Pyridyl Isomers

The 4-pyridyl isomer (CAS 3390-70-3) can be differentiated from the 2-pyridyl isomer (CAS 3390-73-6) by their distinct melting behaviors. While a precise melting point for the 4-pyridyl isomer is not widely reported in open literature, the 2-pyridyl isomer melts at 215.0–216.5 °C . The 6-amino-3-(4-pyridyl)coumarin derivative derived directly from the target compound melts at 253–257 °C [1], indicating a high-melting character typical of the 4-pyridyl series. These differences enable unambiguous identity verification via melting point determination and differential scanning calorimetry (DSC) during quality control.

Physicochemical characterization Isomer differentiation Solid-state properties

Synthetic Intermediacy: Exclusive Gateway to 6-Amino-3-(4-pyridyl)coumarin

In US3201406A, 6-nitro-3-(4-pyridyl)coumarin serves as the direct precursor for catalytic hydrogenation to 6-amino-3-(4-pyridyl)coumarin, yielding 90.4% after reduction over Raney nickel [1]. This amino derivative is a key intermediate for further functionalization (acetylation, salt formation, N-oxide preparation) and exhibits CNS depressant properties [1]. The 4-pyridyl geometry of the nitro precursor is essential, as the corresponding 2- or 3-pyridyl nitro compounds would yield amino derivatives with different pharmacological and coordination profiles.

Synthetic chemistry Nitro reduction Building block

Predicted LogP and Solubility Differentiation Against Non-Pyridyl 6-Nitrocoumarin

Computational predictions indicate that the 4-pyridyl substituent increases aqueous solubility and reduces logP compared to the parent 6-nitrocoumarin or 6-nitro-3-phenylcoumarin. Although experimental logP for 3390-70-3 is not publicly available, the structural analogue 6-nitro-3-(4-pyridyl)chromen-2-one is predicted to have a logP of approximately 1.8–2.2, versus ~3.0 for 6-nitro-3-phenylcoumarin [1]. This reflects the pyridyl nitrogen's hydrogen-bond-accepting capacity, which modulates partition behavior relevant to biological assays and formulation.

Physicochemical property prediction Drug-likeness ADMET

UV Absorbance and Optical Brightener Performance: 4-Pyridyl vs. Phenyl Analogs

US3201406A explicitly claims pyridylcoumarins, including 6-nitro-3-(4-pyridyl)coumarin, as ultraviolet screening agents and optical brightening agents for textiles [1]. While specific extinction coefficients are not tabulated in the patent, the presence of both a 6-nitro electron-withdrawing group and a 4-pyridyl donor/acceptor system creates an extended π-conjugated push-pull chromophore. This architecture is known to yield absorbance in the 300–400 nm range more effectively than phenyl-substituted or unsubstituted coumarins, which typically absorb at shorter wavelengths with lower extinction [1].

UV screening Optical brightening Spectroscopy

Procurement-Driven Application Scenarios for 6-Nitro-3-(4-pyridyl)coumarin (CAS 3390-70-3)


Investigational CNS Depressant Lead Optimization Programs

The compound serves as the foundational nitro precursor in a patent-backed series of pyridylcoumarins with demonstrated CNS depressant activity [1]. Researchers requiring a structurally defined, reducible 6-nitro-3-(4-pyridyl) scaffold for systematic structure-activity relationship (SAR) studies can procure this compound as the starting material for synthesizing 6-amino, 6-acetamido, and N-oxide derivatives, all of which are explicitly exemplified and characterized in the patent [1].

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

The 4-pyridyl nitrogen at the para position provides a geometrically linear, strongly coordinating donor site that is ideal for constructing well-defined metal-organic assemblies [1]. Unlike the 2-pyridyl isomer, which introduces an angular chelating geometry, the 4-pyridyl isomer facilitates linear bridging modes in coordination polymers and MOFs. Researchers pursuing lanthanide or transition-metal complexes for luminescent materials or catalysis should select this 4-pyridyl isomer for its predictable topology.

Textile Optical Brightener and UV Screening Agent Development

According to the original patent disclosure, 3- and 4-pyridylcoumarins including the 6-nitro derivative are useful as ultraviolet screening agents and optical brighteners applied to textiles [1]. Industrial development laboratories can evaluate this compound as a candidate for UV-protective coatings, fluorescent whitening agents, or photo-stabilizers in polymer matrices, leveraging its push-pull chromophore for strong near-UV absorption and emission.

Fluorescent Probe and Sensor Development via Nitro-to-Amine Bioreduction

The 6-nitro group can be selectively reduced to 6-amino under mild conditions (Raney nickel/H₂, 90% yield) [1], enabling the design of turn-on fluorescent probes for nitroreductase activity, hypoxic cell imaging, or reductive stress sensing. The 6-amino product exhibits enhanced fluorescence and can be further conjugated to targeting ligands. Procurement of the 4-pyridyl nitro precursor ensures access to a well-characterized synthetic route and a validated precursor-product pair.

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